molecular formula C16H18FN3O3S B2395732 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1211215-64-3

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2395732
CAS No.: 1211215-64-3
M. Wt: 351.4
InChI Key: QQSJCFRQOARIHM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl sulfonyl group, a piperidinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonyl chloride to introduce the sulfonyl group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate to form the oxadiazole ring. This is typically achieved through a condensation reaction involving hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, potentially useful in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Biological Activity

2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl sulfonyl group enhances its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • A study highlighted the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that compounds with similar structures can inhibit bacterial growth effectively .
  • In vitro tests have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The oxadiazole ring is associated with anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines:

  • Studies revealed that oxadiazole derivatives can reduce inflammation in models of acute and chronic inflammation .
  • The specific mechanism may involve modulation of signaling pathways related to inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been explored:

  • Research has indicated that similar compounds can induce apoptosis in cancer cells by inhibiting critical pathways such as PARP1 activity .
  • Docking studies suggest strong binding affinities to cancer-related targets, indicating potential for further development as an anticancer agent .

Case Studies

Several case studies have been conducted on compounds similar to this compound:

StudyCompound TestedBiological ActivityKey Findings
Dhumal et al. (2016)Various oxadiazole derivativesAntitubercularStrong inhibition of Mycobacterium bovis BCG
Desai et al. (2018)Pyridine-based oxadiazolesAntimicrobialEffective against S. aureus and E. coli; good binding affinity to bacterial proteins
Recent Study (2020)Oxadiazole derivativesAnti-inflammatoryReduced cytokine levels in vitro models

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the structure may enhance binding affinity and stability.

Properties

IUPAC Name

2-cyclopropyl-5-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-13-2-1-3-14(10-13)24(21,22)20-8-6-12(7-9-20)16-19-18-15(23-16)11-4-5-11/h1-3,10-12H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJCFRQOARIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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